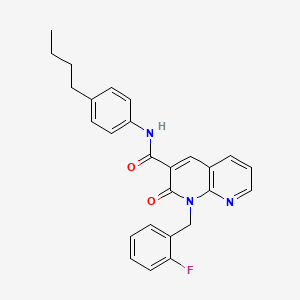![molecular formula C19H17FN2O B2556589 2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one CAS No. 922994-10-3](/img/structure/B2556589.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one” is a derivative of pyridazinone . It has potential pharmaceutical effectiveness .
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was also analyzed .
Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal XRD analysis . The geometrical structure of the molecule was analyzed .
Chemical Reactions Analysis
Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of the compound .
Physical And Chemical Properties Analysis
The physiochemical properties of the compound were scrutinized via density functional theory (DFT) and molecular docking analysis . The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .
科学的研究の応用
Anticancer, Antiangiogenic, and Antioxidant Activities
Pyridazinones, including derivatives structurally related to 2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one, are recognized for their versatile biological activities. A study synthesized a series of pyridazinone derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities. Specifically, certain derivatives exhibited significant inhibitory activity against human cancer cell lines and proangiogenic cytokines involved in tumor progression, demonstrating their potential as anticancer and antiangiogenic agents. Additionally, some compounds showed notable antioxidant activities, indicating a broad spectrum of possible therapeutic applications (Kamble et al., 2015).
Synthesis and Molecular Docking
Another facet of research focuses on the synthesis of novel pyridine and fused pyridine derivatives from related pyridazinones. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This indicates their potential utility in drug discovery, particularly for antimicrobial and antioxidant applications. The study's findings highlight the chemical versatility of pyridazinone derivatives and their potential as lead compounds in the development of new therapeutic agents (Flefel et al., 2018).
Drug Efficacy and Validation
Further research into pyrazoles, a class closely related to pyridazinones, underscores the importance of these compounds in novel drug discovery. A study synthesized a series of compounds for evaluation against various biological targets, including antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to assess the interaction between these compounds and key enzymes involved in inflammation and breast cancer, demonstrating significant potential for development as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-4-14(2)16(11-13)12-22-19(23)10-9-18(21-22)15-5-7-17(20)8-6-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFJLDAOEXMZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
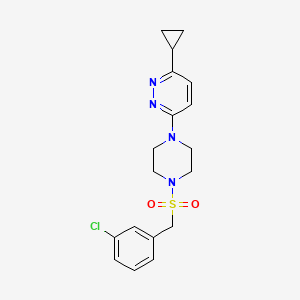
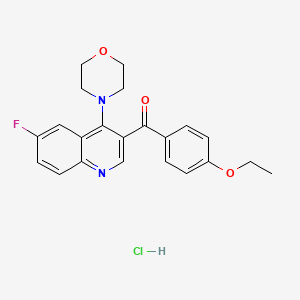
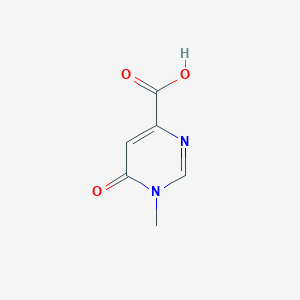
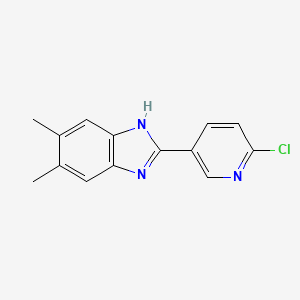
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)
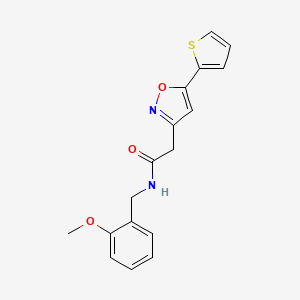
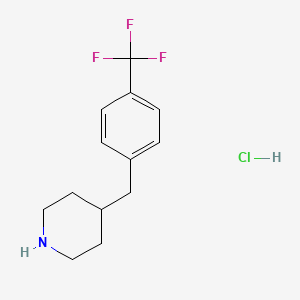
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
